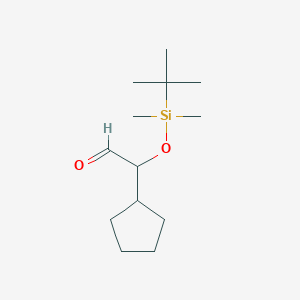

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, also known as TBSOCA, is a chemical compound used in scientific research. It is a versatile reagent that can be used in various chemical reactions, making it an essential tool for synthetic chemists.

科学的研究の応用

Asymmetric Organocatalytic Mukaiyama–Michael Reactions

Cyclopentane-1,2-dione bis(tert-butyldimethylsilyl) enol ether, which closely relates to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, is used in organocatalytic reactions with α,β-unsaturated aldehydes. This process results in Mukaiyama–Michael adducts that form chiral 1,2-diketones with high stereoselectivity (Reile et al., 2012).

Reactivity Tuning with Organolithium Reagents

O-tert-Butyldimethylsilylimidazolyl aminals, derived from aldehydes similar to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, react with organolithium reagents similarly to parent aldehydes. This reactivity can be tuned by substituting the imidazolyl moiety (Gimisis et al., 2003).

Tandem-Type Isomerization/Oxidation Transformation

(1R,4R,5S-5-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-(trimethylsilyl)cyclopent-2-ene-1-carbaldehyde, a compound sharing structural similarity with 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, undergoes isomerization/oxidation in a toluene–DBU–O2 medium, forming a structurally modified carbaldehyde (Gimazetdinov et al., 2020).

Gas Chromatography and Mass Spectrometry

A method involving the oxime-tert-butyldimethylsilyl derivatives, which are structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been developed for the analysis of aliphatic aldehydes in biological samples using gas chromatography and mass spectrometry (Norsten-Höög & Cronholm, 1990).

Diastereoselective Addition Reactions

The (tert-butyldimethylsilyl)oxy derivatives are used in indium-promoted aldehyde addition reactions, displaying high levels of syn-1,4-asymmetric induction. This demonstrates the compound's utility in stereoselective synthetic chemistry (Paquette et al., 1997).

Chemical Warfare Agent Detection

(E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been synthesized for the detection of chemical warfare nerve agents, showcasing its potential application in security and defense (Lee et al., 2012).

特性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEQUFHRHDHVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

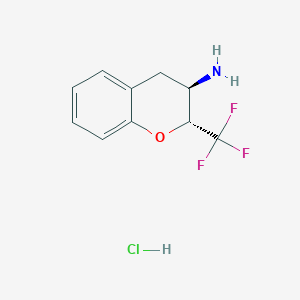

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

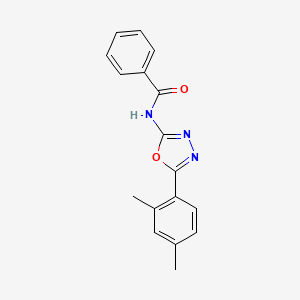

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

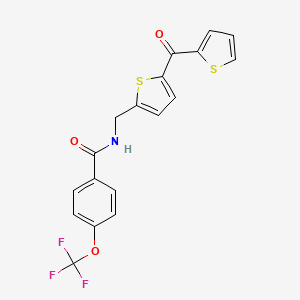

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)